![molecular formula C24H19NO5 B15312795 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylicacid](/img/structure/B15312795.png)
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylicacid
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Overview
Description
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is a complex organic compound known for its unique structural properties. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. The compound’s benzoxazine ring structure adds to its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of an amine group with the Fmoc group, followed by the formation of the benzoxazine ring through cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of Fmoc protection and deprotection, as well as the cyclization reactions needed to form the benzoxazine ring. The use of high-throughput techniques and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.
Substitution: The benzoxazine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound’s ability to protect amine groups makes it valuable in peptide synthesis and protein engineering.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound’s unique properties make it useful in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects amine groups during synthesis, preventing unwanted side reactions. The benzoxazine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules. These interactions are crucial in peptide synthesis and other applications where precise control over chemical reactions is required .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
- N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
Uniqueness
What sets 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid apart is its specific combination of the Fmoc group and the benzoxazine ring. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile tool in both research and industrial settings .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology : Synthesis typically involves multi-step protocols under controlled conditions. Key variables include:
- Temperature : Maintain reaction temperatures between 0–25°C to prevent side reactions (e.g., premature Fmoc deprotection) .
- Solvent selection : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility of intermediates .
- Catalysts : Employ coupling agents like HATU or EDCI for efficient amide bond formation .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for isolating high-purity fractions .
Q. What analytical techniques are recommended for confirming structural integrity and purity?
- Recommended methods :
- NMR spectroscopy : ¹H/¹³C NMR to verify benzoxazine and Fmoc group integrity (e.g., characteristic fluorenyl protons at δ 7.2–7.8 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at ~435.4 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What safety protocols are critical during handling and storage?
- Key precautions :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A for irritation) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (acute toxicity Category 4 via inhalation) .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
Advanced Research Questions
Q. How does the Fmoc-protecting group influence the compound’s reactivity in peptide coupling reactions?
- Mechanistic insights :
- The Fmoc group acts as a base-labile protecting agent, enabling selective deprotection under mild conditions (e.g., 20% piperidine in DMF) without disrupting the benzoxazine core .
- Steric hindrance from the fluorenyl moiety may slow coupling kinetics; optimize reaction times (1–4 hrs) and monitor via TLC .
Q. What decomposition pathways occur under extreme pH or thermal conditions?
- Stability profile :
- Acidic/basic conditions : Hydrolysis of the benzoxazine ring occurs below pH 3 or above pH 10, generating dihydroxybenzene byproducts .
- Thermal degradation : Above 150°C, the Fmoc group decomposes, releasing toxic fumes (e.g., carbon monoxide, nitrogen oxides) .
Q. How can researchers evaluate the compound’s biological activity in drug discovery contexts?
- Screening strategies :
- In vitro assays : Test inhibition of bacterial enzymes (e.g., DNA gyrase) or cancer cell viability (IC₅₀ via MTT assays) .
- Structural analogs : Compare activity with fluorinated isoindole derivatives (e.g., 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid), which show enhanced bioactivity .
Q. How can inconsistencies in reported physicochemical data be resolved?
Properties
Molecular Formula |
C24H19NO5 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1,4-benzoxazine-8-carboxylic acid |
InChI |
InChI=1S/C24H19NO5/c26-23(27)19-10-5-11-21-22(19)29-13-12-25(21)24(28)30-14-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-11,20H,12-14H2,(H,26,27) |
InChI Key |
TYRLRAWDPLKCRD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC=C2N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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